

# A Technical Guide to the Physical Properties of 4-(Fluoromethyl)pyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(Fluoromethyl)pyridine

Cat. No.: B1584630

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-(Fluoromethyl)pyridine**, a fluorinated heterocyclic compound, is of increasing interest in the fields of medicinal chemistry and drug development. The introduction of a monofluoromethyl group into the pyridine ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its fundamental physical properties, namely its boiling point and density, is crucial for its synthesis, purification, handling, and formulation. This technical guide provides an in-depth analysis of these properties, addresses the current challenges in sourcing experimental data, and offers a scientifically grounded estimation based on comparative analysis with structurally related compounds.

## Physical Properties of 4-(Fluoromethyl)pyridine

### Boiling Point

Experimental data for the boiling point of **4-(Fluoromethyl)pyridine** (CAS 82878-59-9) is not readily available in publicly accessible chemical databases. However, a key publication by Ying, DesMarteau, and Gotoh in *Tetrahedron* (1996), which details a convenient synthesis of monofluoromethyl compounds, may contain this information within its experimental characterization section. Due to the challenges in accessing the full text of this specific article, a definitive experimental value cannot be cited at this time.

In the absence of direct experimental data, a reliable estimation can be made by analyzing the boiling points of structurally analogous 4-substituted pyridines.

Compound	Molecular Weight ( g/mol )	Boiling Point (°C)
4-Picoline	93.13	144-145
4-(Fluoromethyl)pyridine (Estimated)	111.12	~160-170
4-(Chloromethyl)pyridine	127.57	212
4-(Bromomethyl)pyridine	172.02	226

#### Analysis of Structural Influence on Boiling Point:

The boiling point of a molecule is primarily determined by the strength of its intermolecular forces. For the series of 4-(halomethyl)pyridines, the key intermolecular forces at play are:

- **Van der Waals Forces (London Dispersion Forces):** These forces increase with the number of electrons and the size of the electron cloud. As we move down the halogen group from fluorine to bromine, the atomic size and number of electrons increase significantly. This leads to stronger London dispersion forces for 4-(bromomethyl)pyridine compared to 4-(chloromethyl)pyridine and **4-(fluoromethyl)pyridine**.
- **Dipole-Dipole Interactions:** The pyridine ring and the carbon-halogen bond both contribute to the molecule's overall dipole moment. The high electronegativity of fluorine in **4-(fluoromethyl)pyridine** creates a significant dipole moment, leading to strong dipole-dipole interactions. While chlorine and bromine are also electronegative, the C-F bond is the most polar.

#### Estimation Rationale:

Based on the data in the table, there is a clear trend of increasing boiling point with increasing molecular weight and the size of the halogen atom. The significant jump from 4-picoline to 4-(chloromethyl)pyridine is due to the introduction of the polar C-Cl bond and the increase in molecular weight. The further increase to 4-(bromomethyl)pyridine is consistent with the larger size and polarizability of bromine.

Given that fluorine is the most electronegative halogen, **4-(fluoromethyl)pyridine** will have strong dipole-dipole interactions. However, its molecular weight is the lowest among the halomethylpyridines. Therefore, its boiling point is expected to be higher than that of 4-picoline but lower than that of 4-(chloromethyl)pyridine. A reasonable estimate for the boiling point of **4-(Fluoromethyl)pyridine** would be in the range of 160-170 °C.

## Density

Similar to the boiling point, experimental data for the density of **4-(Fluoromethyl)pyridine** is not readily available in common chemical databases. An estimation can be made by examining the densities of its structural analogs.

Compound	Molecular Weight ( g/mol )	Density (g/mL)
4-Picoline	93.13	0.957
4-(Fluoromethyl)pyridine (Estimated)	111.12	~1.05-1.15
4-(Chloromethyl)pyridine	127.57	1.156
4-(Bromomethyl)pyridine	172.02	1.533

### Analysis of Structural Influence on Density:

The density of a liquid is a measure of its mass per unit volume. It is influenced by both the mass of the individual molecules and how closely they can pack together.

- **Molecular Mass:** As the mass of the substituent at the 4-position increases from a methyl group to a bromomethyl group, the overall molecular weight increases, which is a primary contributor to the increase in density.
- **Intermolecular Packing:** The shape of the molecule and the strength of intermolecular forces influence how efficiently the molecules can pack in the liquid state. Stronger intermolecular forces, such as the dipole-dipole interactions in the halomethylpyridines, can lead to closer packing and higher density compared to less polar molecules of similar size.

### Estimation Rationale:

The trend in the table clearly shows that density increases with the increasing mass of the halogen atom. This is a direct consequence of the significant increase in molecular weight from fluorine to bromine. The density of **4-(Fluoromethyl)pyridine** is expected to be higher than that of 4-picoline due to the replacement of a hydrogen atom with a much heavier fluorine atom. It is also expected to be slightly lower than that of 4-(chloromethyl)pyridine. Therefore, a reasonable estimate for the density of **4-(Fluoromethyl)pyridine** is in the range of 1.05-1.15 g/mL at room temperature.

## Experimental Determination of Physical Properties

For the precise determination of the boiling point and density of **4-(Fluoromethyl)pyridine**, the following established experimental protocols are recommended.

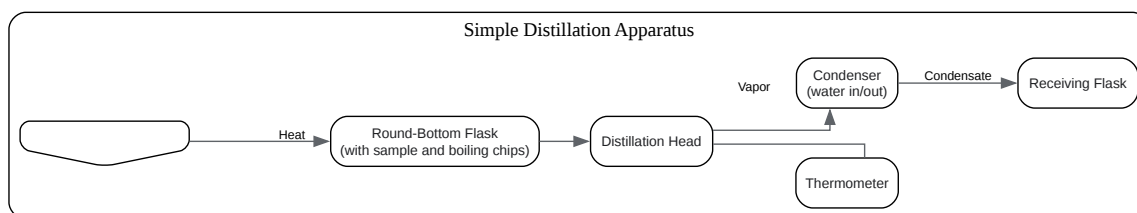
### Boiling Point Determination by Distillation

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Simple distillation is a robust method for determining the boiling point of a pure liquid.

Methodology:

- **Apparatus Setup:** A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
- **Sample Placement:** A small volume of **4-(Fluoromethyl)pyridine** is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
- **Heating:** The flask is gently heated using a heating mantle.
- **Temperature Measurement:** The thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation head, ensuring that the temperature of the vapor distilling into the condenser is accurately measured.
- **Data Recording:** The temperature is recorded when a stable plateau is reached, at which point the vapor and liquid are in equilibrium. This temperature is the boiling point of the substance at the recorded atmospheric pressure.

Boiling Point Determination Workflow



[Click to download full resolution via product page](#)

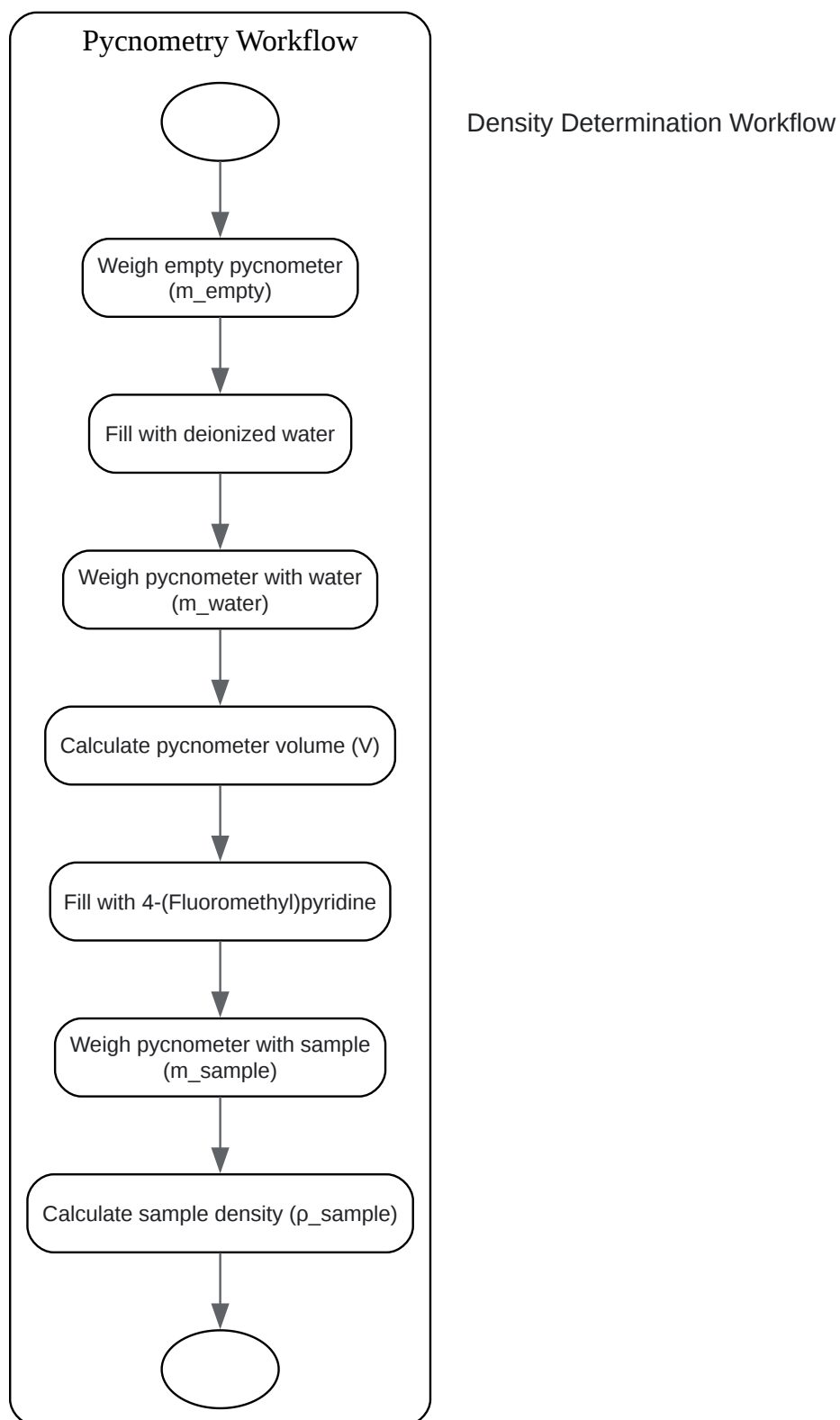
Caption: Workflow for Boiling Point Determination.

## Density Determination by Pycnometry

**Principle:** A pycnometer is a flask with a precisely known volume. By measuring the mass of the pycnometer when empty, when filled with a reference liquid of known density (e.g., deionized water), and when filled with the sample liquid, the density of the sample can be accurately calculated.

**Methodology:**

- **Pycnometer Preparation:** The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance ( $m_{\text{empty}}$ ).
- **Calibration with Water:** The pycnometer is filled with deionized water, and its mass is measured ( $m_{\text{water}}$ ). The temperature of the water is recorded. The volume of the pycnometer ( $V$ ) can be calculated using the known density of water at that temperature.
- **Measurement of Sample:** The pycnometer is emptied, dried, and then filled with **4-(Fluoromethyl)pyridine**. Its mass is then measured ( $m_{\text{sample}}$ ).
- **Density Calculation:** The density of the **4-(Fluoromethyl)pyridine** ( $\rho_{\text{sample}}$ ) is calculated using the formula:  $\rho_{\text{sample}} = (m_{\text{sample}} - m_{\text{empty}}) / V$



[Click to download full resolution via product page](#)

Caption: Density Determination Workflow.

## Conclusion

While experimentally determined values for the boiling point and density of **4-(Fluoromethyl)pyridine** are not readily available in the public domain, a robust estimation based on the analysis of structurally similar compounds places the boiling point in the range of 160-170 °C and the density in the range of 1.05-1.15 g/mL. These estimations are grounded in the fundamental principles of intermolecular forces and molecular structure. For applications requiring high precision, the experimental determination of these properties using standard laboratory techniques such as distillation and pycnometry is strongly recommended. The continued investigation and reporting of the physical properties of novel fluorinated compounds like **4-(Fluoromethyl)pyridine** are essential for advancing research and development in the chemical and pharmaceutical sciences.

- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 4-(Fluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584630#physical-properties-of-4-fluoromethyl-pyridine-boiling-point-density\]](https://www.benchchem.com/product/b1584630#physical-properties-of-4-fluoromethyl-pyridine-boiling-point-density)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)